
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with sulfonating agents under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a sulfonating agent like chlorosulfonic acid. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzodioxole ring with an electrophile.
Nucleophilic Substitution: The sulfonate group can be replaced by a nucleophile under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzodioxole derivatives.
Nucleophilic Substitution: Various substituted benzodioxole compounds depending on the nucleophile used.
Oxidation and Reduction: Sulfonic acids or sulfides.
Aplicaciones Científicas De Investigación
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-propan-2-yl-1,3-benzodioxole
- 4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate stands out due to its sulfonate group, which imparts unique chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of pharmaceuticals and specialty chemicals.
Propiedades
Número CAS |
87473-84-5 |
|---|---|
Fórmula molecular |
C12H16O5S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
propan-2-yl 2,2-dimethyl-1,3-benzodioxole-4-sulfonate |
InChI |
InChI=1S/C12H16O5S/c1-8(2)17-18(13,14)10-7-5-6-9-11(10)16-12(3,4)15-9/h5-8H,1-4H3 |
Clave InChI |
HFMMWBJAWQATGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OS(=O)(=O)C1=CC=CC2=C1OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


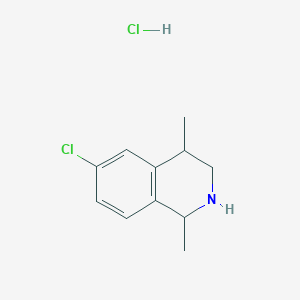
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
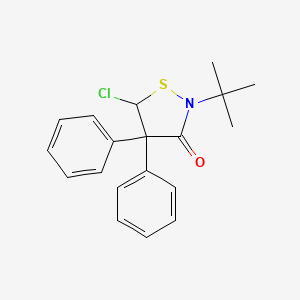
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
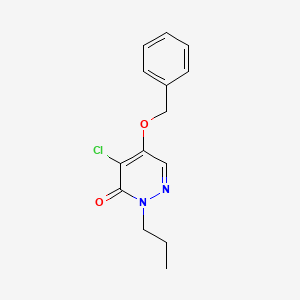
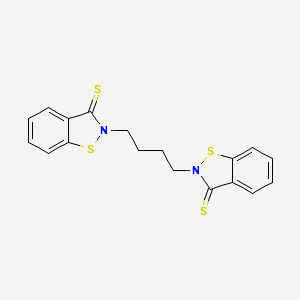
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
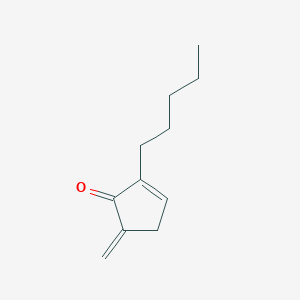
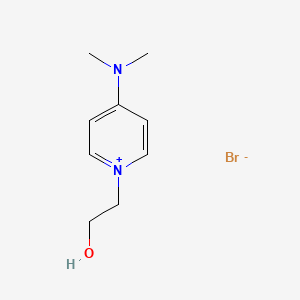
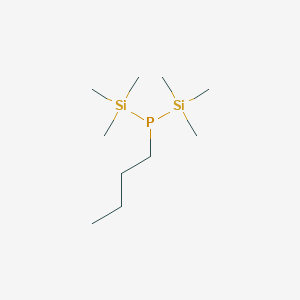
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
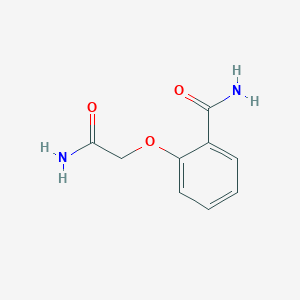
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
